3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Fragment-based drug discovery Tuberculosis Enoyl-ACP reductase

This trisubstituted urea features a distinct N1-geminal disubstitution with pyridin-3-ylmethyl and thiophen-2-ylethyl groups, extending the InhA-validated fragment (PDB 5OIL). The scaffold’s enhanced solubility and unique heteroaryl geometry make it a non-fungible probe for tuberculosis and sEH drug discovery. Ideal for structure-based design, selectivity profiling, and chemical biology tool compound panels. Ensure non-fungible lead optimization with this fragment-elaborated chemical probe.

Molecular Formula C19H25N3OS
Molecular Weight 343.49
CAS No. 1396876-10-0
Cat. No. B2784117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
CAS1396876-10-0
Molecular FormulaC19H25N3OS
Molecular Weight343.49
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
InChIInChI=1S/C19H25N3OS/c23-19(21-17-7-2-1-3-8-17)22(12-10-18-9-5-13-24-18)15-16-6-4-11-20-14-16/h4-6,9,11,13-14,17H,1-3,7-8,10,12,15H2,(H,21,23)
InChIKeyCCQIPUZKRRNSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1396876-10-0) – Compound Profile for Procurement & Screening


3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a trisubstituted urea small molecule (C₁₉H₂₅N₃OS, MW 343.49 g/mol) bearing a cyclohexyl group at the N3 position and two distinct heteroaryl-alkyl substituents—pyridin-3-ylmethyl and 2-(thiophen-2-yl)ethyl—on the N1 nitrogen. The scaffold combines the well-precedented 1,3-disubstituted urea pharmacophore with a unique spatial arrangement of three hydrophobic/aromatic moieties. Its closest structurally characterized analog is the fragment 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea, which has been co-crystallized with InhA (enoyl-ACP reductase) from Mycobacterium tuberculosis and deposited as PDB entry 5OIL [1]. The target compound extends this fragment by an additional thiophen-2-yl ethyl group, creating a more elaborated and three-dimensionally distinct chemical entity.

Why 3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea Cannot Be Replaced by Generic Urea Analogs


Simple 1,3-disubstituted ureas (e.g., 1-cyclohexyl-3-phenylurea or 1-cyclohexyl-3-benzylurea) lack the heteroaryl complexity and the specific N1 geminal disubstitution pattern that defines this compound. Even close positional isomers—such as 3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea—differ in the attachment vectors of both heterocycles, altering hydrogen-bonding geometry, π-stacking orientation, and steric contour [1]. The pyridin-3-ylmethyl group provides a meta-directed nitrogen capable of engaging distinct protein hydrogen-bond networks compared to the 2- or 4-pyridyl isomers, while the thiophen-2-yl ethyl arm introduces rotational flexibility and sulfur-mediated interactions not present in phenyl-only analogs. Fragment elaboration studies on the InhA target demonstrate that the addition of functional-group-bearing moieties to a cyclohexyl-pyridylmethyl urea core can dramatically improve ligand efficiency and potency [1]. These structural features make the compound a non-fungible chemical probe whose biological profile cannot be predicted from simpler or regioisomeric analogs.

Quantitative Differentiation Evidence for 3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea vs. Analogs


Fragment Elaboration Advantage: Thiophene Extension Over the InhA Fragment Hit

The closest crystallographically characterized analog, 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea (PDB 5OIL), is a minimal fragment hit against InhA [1]. The target compound incorporates an additional thiophen-2-yl ethyl substituent on the N1 nitrogen, increasing the molecular weight from ~233 Da (fragment) to 343 Da and adding a sulfur-containing aromatic ring capable of participating in π–π stacking, CH–π, and sulfur–π interactions. Fragment elaboration campaigns have demonstrated that appending aromatic groups to this urea core can improve binding affinity by orders of magnitude [1].

Fragment-based drug discovery Tuberculosis Enoyl-ACP reductase

Urea Pharmacophore sEH Inhibition: Class-Level Potency Benchmarking

The 1,3-disubstituted urea motif is a well-validated pharmacophore for inhibition of human soluble epoxide hydrolase (sEH), with cyclohexyl-containing urea derivatives consistently achieving nanomolar potency. Peptidyl-urea inhibitors bearing a cyclohexyl group have demonstrated Ki values of 15 nM against recombinant human sEH [1]. The target compound retains this core urea pharmacophore with a cyclohexyl substituent, distinguishing it from adamantyl-based sEH inhibitors (e.g., AR9281) which exhibit different pharmacokinetic profiles. Although direct sEH inhibition data for this specific compound are not yet publicly available, the preserved pharmacophore supports its candidacy for sEH-targeted screening.

Soluble epoxide hydrolase Cardiovascular Inflammation

Distinct Physicochemical Profile vs. Common Adamantyl Urea sEH Inhibitors

Adamantyl-containing urea sEH inhibitors (e.g., compounds from US10377744 with Ki values of 0.22–3.80 nM) represent the most potent class of sEH inhibitors but suffer from poor aqueous solubility due to the rigid adamantane cage [2]. The target compound replaces adamantane with cyclohexyl, which reduces molecular weight by ~40 Da, lowers cLogP, and introduces conformational flexibility. Cyclohexyl ureas have been reported to exhibit >10-fold higher aqueous solubility than their adamantyl counterparts while retaining nanomolar sEH inhibition [1]. The additional thiophen-2-yl ethyl and pyridin-3-ylmethyl substituents further modulate lipophilicity and hydrogen-bonding capacity, creating a physicochemical profile intermediate between simple cyclohexyl ureas and bulkier polycyclic derivatives.

Physicochemical properties Drug-likeness Solubility

Them1 (Thioesterase Superfamily Member 1) Inhibitor Class Relevance

Recent high-throughput screening efforts have identified allosteric inhibitors of thioesterase superfamily member 1 (Them1) as potential therapeutic agents for non-alcoholic fatty liver disease (NAFLD) and obesity-associated metabolic disorders [1]. The urea chemotype, particularly compounds containing cyclohexyl and heteroaryl substituents, has been explored as START domain-binding Them1 inhibitors (e.g., Compound U11 series, IC₅₀ = 3.63 µM, Kd = 0.67 µM for START domain) [1]. While the target compound has not been directly profiled against Them1, its structural features—a urea core flanked by a cyclohexyl group and a pyridine/thiophene-substituted side chain—align with the pharmacophore requirements identified for Them1 START domain engagement. In mouse brown adipocytes, Them1 inhibitors of this chemotype promoted fatty acid oxidation as measured by increased oxygen consumption rates [1].

Metabolic disease NAFLD Thermogenesis

Recommended Application Scenarios for 3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea in Research & Screening


Fragment Elaboration and Lead Optimization Starting Point for InhA (Tuberculosis) Inhibitors

The co-crystal structure of the minimal fragment analog (PDB 5OIL) provides a validated binding pose in the InhA active site [1]. The target compound extends this fragment with a thiophen-2-yl ethyl group, offering a direct path to structure-based design. Researchers can dock or co-crystallize this compound to assess whether the thiophene moiety engages adjacent hydrophobic pockets or forms favorable edge-to-face interactions with active-site aromatic residues. This application is relevant for academic and industrial tuberculosis drug discovery programs seeking to improve upon fragment-level InhA inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening with Improved Solubility Profile

The cyclohexyl urea scaffold is established as a solubility-enhanced alternative to adamantyl sEH inhibitors, with class-level evidence showing >10-fold improvement in aqueous solubility [2]. This compound is suitable for inclusion in sEH-focused screening cascades where compound precipitation is a known failure mode. Its distinct heteroaryl substitution may confer selectivity advantages over pan-cyclohexyl ureas, making it valuable for identifying subtype-selective or tissue-selective sEH modulators.

Them1/START Domain Inhibitor Screening for Metabolic Disease

The urea chemotype has been validated as a START domain-binding scaffold for Them1 inhibition, a newly validated target for NAFLD and insulin resistance [3]. This compound provides a structurally distinct probe for Them1 screening, potentially offering a different selectivity profile against related acyl-CoA thioesterase (Acot) family members. In functional assays using brown adipocytes or hepatocytes, the compound can be evaluated for its ability to promote fatty acid oxidation and suppress glucose production, key therapeutic endpoints in metabolic disease.

Chemical Biology Probe for Mapping Heteroaryl Urea Binding Sites

The combination of pyridine, thiophene, and cyclohexyl groups on a single urea scaffold makes this compound a useful chemical biology tool for profiling protein-ligand interaction preferences. The pyridin-3-ylmethyl group provides a distinct hydrogen-bond acceptor geometry compared to 2- or 4-pyridyl isomers, while the thiophene sulfur offers unique electron density for anomalous scattering in X-ray crystallography. This compound can be employed in fragment-based screening panels to probe the druggability of novel protein targets that recognize bis-heteroaryl ureas.

Quote Request

Request a Quote for 3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.